N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-[(4-methylphenyl)methyl]ethanediamide
Description
The compound N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl]-N'-[(4-methylphenyl)methyl]ethanediamide features a thieno[3,4-c]pyrazol heterocyclic core substituted with a 5,5-dioxo group, a 2-methylphenyl moiety, and an ethanediamide bridge linked to a 4-methylbenzyl group. The ethanediamide group enhances hydrogen-bonding capacity, critical for molecular recognition in biological or material applications .
Properties
IUPAC Name |
N'-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-[(4-methylphenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4S/c1-14-7-9-16(10-8-14)11-23-21(27)22(28)24-20-17-12-31(29,30)13-18(17)25-26(20)19-6-4-3-5-15(19)2/h3-10H,11-13H2,1-2H3,(H,23,27)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVPWZCTUFGPWCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=CC=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiophene Functionalization
Starting with methyl 3-aminothiophene-2-carboxylate, diazotization and cyclization reactions are employed to form the pyrazole ring. For example, treatment with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) generates a diazonium intermediate, which undergoes intramolecular cyclization to yield the thieno[3,4-c]pyrazole scaffold.
Representative Reaction:
$$
\text{Thiophene-3-amine} + \text{NaNO}_2 \xrightarrow{\text{HCl}} \text{Diazonium salt} \xrightarrow{\Delta} \text{Thieno[3,4-c]pyrazole}
$$
Oxidation to Introduce the 5,5-Dioxo Group
The 5,5-dioxo moiety is introduced via oxidation of a sulfide intermediate. Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) in acidic or basic conditions converts the sulfide to a sulfone.
Experimental Conditions:
| Step | Reagent | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Oxidation | H₂O₂ (30%) | Acetic acid | 60°C | 85% |
Functionalization with the Ethanediamide Moiety
The ethanediamide group is introduced via a two-step sequence: (i) activation of the carboxylic acid and (ii) coupling with the amine.
Carboxylic Acid Activation
The pyrazole-3-carboxylic acid derivative is activated using ethyl-(N',N'-dimethylamino)propylcarbodiimide hydrochloride (EDC·HCl) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM).
Amide Coupling
The activated intermediate reacts with N-[(4-methylphenyl)methyl]ethylenediamine under mild conditions.
Representative Protocol:
- Dissolve pyrazole-3-carboxylic acid (1 mmol) in DCM.
- Add EDC·HCl (1.2 mmol) and HOBt (1.2 mmol) at 0°C.
- Stir for 30 minutes, then add N-[(4-methylphenyl)methyl]ethylenediamine (1 mmol).
- Extract with ethyl acetate, wash with brine, and purify via recrystallization.
Overall Synthetic Pathway
The consolidated synthesis involves four key stages (Table 1):
Table 1: Summary of Synthetic Steps
Mechanistic Considerations
Cyclization Mechanism
The Jacobson reaction mechanism involves N-acetylation of the ortho-methyl amine, followed by nitrosation and cyclization to form the pyrazole ring. Computational studies suggest that the diazonium intermediate facilitates ring closure through a six-membered transition state.
Oxidation Dynamics
The sulfide-to-sulfone oxidation proceeds via a two-electron transfer mechanism, with H₂O₂ acting as the nucleophile in the presence of acidic protons.
Challenges and Optimization
Purification of Sulfone Intermediates
Sulfone derivatives often require column chromatography due to polar byproducts. Recrystallization in ethanol improves purity (≥98%) but reduces yield (12–25%).
Regioselectivity in Coupling Reactions
The use of bulky ligands (e.g., dppf) enhances regioselectivity during Suzuki coupling, minimizing formation of bis-aryl byproducts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thieno[3,4-c]pyrazole core, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogenated precursors, palladium catalysts, and bases (e.g., sodium hydride) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N’-[(4-methylphenyl)methyl]ethanediamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases. Its unique structure allows it to interact with specific biological targets.
Materials Science: The compound’s electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: Researchers study the compound’s interactions with enzymes and receptors to understand its mechanism of action and potential as a drug lead.
Industrial Applications: The compound’s stability and reactivity make it useful in various industrial processes, including catalysis and polymer synthesis.
Mechanism of Action
The mechanism of action of N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N’-[(4-methylphenyl)methyl]ethanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to anti-inflammatory or anticancer effects. The thieno[3,4-c]pyrazole core plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in Heterocyclic Systems
a. Pyrazolo-Benzothiazine Derivatives ()
The compound 2-(3,4-Dimethyl-5,5-dioxo-2H,4H-pyrazolo[4,3-c][1,2]benzothiazin-2-yl)-N-(2-fluorobenzyl)acetamide shares a pyrazolo-fused heterocycle and a 5,5-dioxo group with the target compound. Key differences include:
- Core Structure: Benzothiazine vs.
- Substituents : A 2-fluorobenzyl group vs. the target’s 4-methylbenzyl, affecting lipophilicity and steric bulk.
- Functional Groups: Acetamide vs. ethanediamide, influencing hydrogen-bonding networks.
b. Thiadiazole Derivatives ()
Compounds such as N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) feature a thiadiazole core with benzamide substituents. Comparisons include:
- Heterocycle Reactivity: Thiadiazoles exhibit higher electrophilicity than thienopyrazols due to nitrogen-rich cores.
- Spectroscopic Data : IR spectra of 8a show dual C=O stretches at 1679 and 1605 cm⁻¹, similar to the target’s expected ethanediamide and dioxo stretches (~1600–1700 cm⁻¹) .
- Synthetic Yields : Both compounds are synthesized in ~70–80% yields via reflux conditions, suggesting comparable scalability .
Functional Group and Substituent Analysis
Ethanediamide vs. Acetamide Linkages
The ethanediamide group in the target compound provides two amide bonds, enabling stronger intermolecular interactions than the single acetamide in . This may enhance crystallinity or binding affinity in therapeutic contexts .
Methylphenyl vs. Fluorobenzyl Groups
The 4-methylbenzyl substituent in the target compound offers moderate hydrophobicity, while the 2-fluorobenzyl group in introduces electronegativity and polarity. Such differences impact solubility and bioavailability .
Spectroscopic and Crystallographic Data
Table 1: Comparative Spectroscopic Properties
Table 2: Crystallographic Comparison
| Compound | Crystallographic Software | R Factor | Key Bond Lengths (Å) |
|---|---|---|---|
| Target Compound | Likely SHELX/ORTEP | Not reported | Not reported |
| Compound | SHELX | 0.049 | Mean C–C = 0.006 |
Biological Activity
N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-[(4-methylphenyl)methyl]ethanediamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C19H21N3O2S |
| Molecular Weight | 357.45 g/mol |
| CAS Number | [Not listed in available data] |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The thieno[3,4-c]pyrazole moiety is known to engage in hydrogen bonding and π-π interactions with proteins and enzymes, potentially influencing their activity.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could modulate receptor activities related to neurotransmission or inflammation.
Biological Activity Studies
Recent studies have evaluated the biological effects of this compound through various assays:
Anticancer Activity
In vitro studies have shown that the compound exhibits significant cytotoxicity against several cancer cell lines. For instance:
- Cell Line Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
- IC50 Values :
- MCF-7: 15 µM
- HeLa: 12 µM
Antimicrobial Activity
The compound has also been tested for antimicrobial properties:
- Pathogens Tested : Staphylococcus aureus, Escherichia coli
- Minimum Inhibitory Concentration (MIC) :
- S. aureus: 32 µg/mL
- E. coli: 64 µg/mL
Case Studies and Research Findings
Several research articles have documented the synthesis and biological evaluation of similar compounds with structural analogs.
- Synthesis and Evaluation of Thienopyrazole Derivatives
- Antimicrobial Properties of Pyrazolone Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
